molecular formula C7H4BrCl2N3 B1444712 3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine CAS No. 934297-58-2

3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine

Cat. No. B1444712
M. Wt: 280.93 g/mol
InChI Key: HFALLSGFGXDBOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C7H4BrCl2N3 . It is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . A family of PPs has been synthesized using a microwave-assisted method . The synthesis involves an equimolar mixture of the respective β-enaminone and 3-methyl-1H-pyrazol-5-amine .


Molecular Structure Analysis

The InChI code for “3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine” is 1S/C6H2BrCl2N3/c7-3-2-10-12-5(9)1-4(8)11-6(3)12/h1-2H .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties, which are influenced by electron-donating groups (EDGs) at position 7 on the fused ring . These EDGs improve both the absorption and emission behaviors .

Scientific Research Applications

Inhibitors in Biochemical Reactions

  • Phosphodiesterase Inhibitors : Novinson et al. (1975) synthesized a number of 3-bromo-5,7-dialkylpyrazolo[1,5-a]pyrimidines and tested them as in vitro cyclic AMP (cAMP) phosphodiesterase inhibitors. Their research showed sensitivity to changes in alkyl group length in the pyrazolo[1,5-a]pyrimidine ring, affecting the inhibition of phosphodiesterase isolated from beef heart and rabbit lung tissues (Novinson et al., 1975).

Synthesis and Structural Analysis

  • Synthesis of New Derivatives : Abdelriheem et al. (2017) worked on the synthesis of new pyrazolo[1,5-a]pyrimidine derivatives and explored their antitrypanosomal activity. They developed effective synthesis methods for these compounds, contributing to the broader knowledge of pyrazolo[1,5-a]pyrimidine chemistry (Abdelriheem et al., 2017).
  • Molecular Structure Studies : Frizzo et al. (2009) determined the crystal structure of various pyrazolo[1,5-a]pyrimidines, including a 3-bromo derivative, using X-ray diffractometry. Their study provided insights into the molecular interactions and crystal packing of these compounds (Frizzo et al., 2009).

Fungicidal Applications

  • Systemic Fungicides : Huppatz (1985) synthesized pyrazolo[1,5-a]pyrimidine derivatives as analogues of the systemic fungicide carboxin. This research highlighted the potential of these compounds in controlling fungal infections in agriculture (Huppatz, 1985).

Pharmaceutical Interest

  • Xanthine Oxidase Inhibitors : Springer et al. (1976) synthesized a series of 3-substituted 5,7-dihydroxypyrazolo[1,5-alpha]pyrimidines, examining their role as inhibitors of xanthine oxidase. These compounds showed significant inhibition capabilities, indicating their pharmaceutical relevance (Springer et al., 1976).

properties

IUPAC Name

3-bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl2N3/c1-3-5(9)12-7-4(8)2-11-13(7)6(3)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFALLSGFGXDBOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C=N2)Br)N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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